molecular formula C17H18N6O2 B2695144 3-methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide CAS No. 2034390-59-3

3-methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide

カタログ番号: B2695144
CAS番号: 2034390-59-3
分子量: 338.371
InChIキー: TXHUWKDINFQYLP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a [1,2,4]triazolo[4,3-b]pyridazine core linked to a pyrrolidin-3-yl group and a 3-methoxybenzamide moiety.

特性

IUPAC Name

3-methoxy-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-25-14-4-2-3-12(9-14)17(24)19-13-7-8-22(10-13)16-6-5-15-20-18-11-23(15)21-16/h2-6,9,11,13H,7-8,10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHUWKDINFQYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the formation of the triazolopyridazine core through a cyclization reaction of appropriate precursors

For example, the synthesis may begin with the preparation of 1,2,4-triazolo[4,3-b]pyridazine by reacting enaminonitriles with benzohydrazides under microwave irradiation . The resulting intermediate can then be coupled with a pyrrolidine derivative and further reacted with a benzoyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions such as temperature and pressure, and the use of continuous flow reactors to scale up the production process.

化学反応の分析

Types of Reactions

3-methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

3-methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide has several scientific research applications:

作用機序

The mechanism of action of 3-methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bromodomain-containing proteins, which play a role in regulating gene expression. By binding to these proteins, the compound can modulate the expression of genes involved in cell growth and proliferation, leading to potential therapeutic effects in cancer treatment .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

(a) N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide
  • Key Differences : Methyl substitution at the triazolopyridazine C6 position instead of methoxy; benzamide linked via phenyl rather than pyrrolidine.
  • Activity : Exhibits moderate antimicrobial activity against bacterial and fungal strains, suggesting the methyl group may reduce solubility compared to methoxy derivatives .
(b) N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide (3ab)
  • Key Differences : Trifluoromethyl (CF₃) group at C3 of triazolopyridazine; propenamide linker instead of benzamide.
  • Synthesis : Prepared via visible light-mediated C(sp³)–C(sp³) coupling, highlighting divergent synthetic routes compared to the target compound .
  • Implications : The CF₃ group may enhance metabolic stability but reduce polarity, affecting membrane permeability.
(c) 3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide
  • Key Differences : Methoxy group retained at C6; propanamide linker and benzimidazole substituent.
  • Physicochemical Properties : Higher molecular weight (412.48 g/mol) compared to the target compound, likely influencing pharmacokinetics .
(a) AZD5153
  • Structure: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one.
  • Key Differences : Piperidine instead of pyrrolidine; optimized as a bromodomain and extraterminal (BET) inhibitor.
  • Activity : Demonstrated potent epigenetic modulation, suggesting the piperidine ring enhances target engagement in chromatin remodeling .
(b) Antiproliferative Triazolopyridazine-Benzoxazine Derivatives
  • Examples : 12b, 12c ().
  • Key Differences : Triazolopyridazine linked via oxygen to benzoxazine; fluorobenzyl substituents.
  • Activity : Exhibited antiproliferative effects with IC₅₀ values in micromolar ranges, though specific data for the target compound are lacking .

Structure-Activity Relationship (SAR) Insights

  • Methoxy vs. Methyl : Methoxy substitution (target compound) may improve solubility and hydrogen-bonding capacity compared to methyl derivatives, critical for in vivo efficacy .
  • Pyrrolidine vs.

生物活性

3-methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure combining a methoxy group, a triazolo-pyridazine moiety, and a pyrrolidine ring, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for 3-methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide is C₁₅H₁₈N₄O₂. The presence of a methoxy group enhances solubility and may influence the compound's interaction with biological targets. The structural representation can be summarized as follows:

SMILES COc1ccc(cc1)N(=O)C2=NNC(=N2)C(C3CCCN3)=C(C=C1)\text{SMILES }COc1ccc(cc1)N(=O)C2=NNC(=N2)C(C3CCCN3)=C(C=C1)

Synthesis

The synthesis of 3-methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide typically involves several steps:

  • Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Pyrrolidine Integration : The pyrrolidine moiety is introduced via nucleophilic substitution reactions.
  • Methoxylation : The methoxy group is added through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Research indicates that 3-methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide may exhibit multiple mechanisms of action:

  • Inhibition of Protein Kinases : Studies have shown that this compound can inhibit specific protein kinases involved in cancer signaling pathways.
  • Modulation of GABA Receptors : The compound may interact with GABA receptors, suggesting potential applications in treating neurological disorders.

Pharmacological Studies

Several studies have explored the pharmacological properties of this compound:

  • Antibacterial Activity : In vitro studies demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : The compound has shown efficacy against fungal pathogens like Candida albicans.
  • Anti-inflammatory Properties : It has been evaluated for anti-inflammatory effects in various models.

Comparative Analysis with Similar Compounds

The biological activity of 3-methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide can be compared to other related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5-methylthiadiazol-2-yl)butanamideC₁₃H₁₅N₇O₂SContains a thiadiazole moietyAntimicrobial
N-(3-methoxyphenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamideC₁₄H₁₈N₄O₂Features a methoxyphenyl groupInhibits protein kinases

Study on Antimicrobial Activity

A recent study assessed the antimicrobial efficacy of 3-methoxy-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)benzamide against various pathogens. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than conventional antibiotics like ciprofloxacin and tetracycline.

Neurological Applications

Another study investigated the effects of this compound on GABA receptor modulation in animal models. Results suggested that it could enhance GABAergic transmission and reduce seizure activity in induced models.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。